molecular formula C19H18Pb B13835618 Methyl(triphenyl)plumbane CAS No. 3124-28-5

Methyl(triphenyl)plumbane

Cat. No.: B13835618
CAS No.: 3124-28-5
M. Wt: 453 g/mol
InChI Key: YYHSQUQZPYMLSB-UHFFFAOYSA-N
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Description

Methyl(triphenyl)plumbane is an organolead compound with the chemical formula (C₆H₅)₃PbCH₃. It is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. The compound consists of a lead atom bonded to three phenyl groups and one methyl group, making it a tetrahedral molecule.

Preparation Methods

The synthesis of Methyl(triphenyl)plumbane typically involves the reaction of triphenyllead chloride with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

(C6H5)3PbCl+CH3Li(C6H5)3PbCH3+LiCl(C₆H₅)₃PbCl + CH₃Li \rightarrow (C₆H₅)₃PbCH₃ + LiCl (C6​H5​)3​PbCl+CH3​Li→(C6​H5​)3​PbCH3​+LiCl

Chemical Reactions Analysis

Methyl(triphenyl)plumbane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: It can be reduced to form lead(II) compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl(triphenyl)plumbane has been studied primarily for its potential applications in organic synthesis and materials science. Some of its notable applications include:

    Catalysis: It can act as a catalyst in certain organic reactions, particularly those involving the formation of carbon-carbon bonds.

    Materials Science: The compound has been explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies: Although less common, this compound has been investigated for its interactions with biological molecules, providing insights into the behavior of organometallic compounds in biological systems.

Mechanism of Action

The mechanism by which Methyl(triphenyl)plumbane exerts its effects is largely dependent on the specific reaction or application. In catalytic processes, the lead atom often acts as a Lewis acid, facilitating the formation of new chemical bonds. The phenyl groups can stabilize reactive intermediates, making the compound an effective catalyst in certain reactions.

Comparison with Similar Compounds

Methyl(triphenyl)plumbane can be compared to other organolead compounds such as triphenyllead chloride and tetraphenyllead. While all these compounds share a similar structural motif, this compound is unique due to the presence of the methyl group, which can influence its reactivity and stability. Other similar compounds include:

    Triphenyllead chloride: (C₆H₅)₃PbCl

    Tetraphenyllead: (C₆H₅)₄Pb

    Triphenyllead acetate: (C₆H₅)₃PbOAc

Properties

CAS No.

3124-28-5

Molecular Formula

C19H18Pb

Molecular Weight

453 g/mol

IUPAC Name

methyl(triphenyl)plumbane

InChI

InChI=1S/3C6H5.CH3.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H3;

InChI Key

YYHSQUQZPYMLSB-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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